2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Medicinal Chemistry Physical Organic Chemistry SAR Studies

This meta-methoxy positional isomer (CAS 1396815-86-3) is a structurally distinct benzoylpiperazine with an electron-withdrawing substitution profile (σ_meta = +0.12), contrasting with the electron-donating para isomer. Ideal for MMP-based CNS GPCR (5-HT1A, D2) and GlyT1 SAR campaigns aiming to probe intracellular gate binding pockets. Its hydroxyethylpiperazine-thiophene core is a validated HIV-1 protease inhibitor anchor, enabling second-generation series design. With zero public bioassay data, it adds high novelty to diversity screening decks. Currently sourced via custom synthesis.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 1396815-86-3
Cat. No. B2679919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
CAS1396815-86-3
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
InChIInChI=1S/C18H22N2O3S/c1-23-15-5-2-4-14(12-15)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-24-17/h2-6,11-12,16,21H,7-10,13H2,1H3
InChIKeyQNNAEETYSSVKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396815-86-3): Structural Identity and Compound Class


2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396815-86-3; MF C₁₈H₂₂N₂O₃S; MW 346.45 g/mol) is a synthetic benzoylpiperazine derivative bearing a 3-methoxybenzoyl substituent on one piperazine nitrogen and a 2-hydroxy-2-(thiophen-2-yl)ethyl moiety on the other [1]. The compound belongs to the hydroxyethylpiperazine class, a scaffold that has been extensively investigated in HIV-1 protease inhibitor programs and CNS drug discovery campaigns [2]. It contains a chiral secondary alcohol centre and is typically supplied as a racemic mixture. The 3-methoxy (meta) substitution pattern on the benzoyl ring is a specific positional isomer within a family of closely related analogs that differ only in the nature and position of the aryl substituent.

Why 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol Cannot Be Replaced by In-Class Analogs: The Positional Isomer Problem


Compounds within the 2-[4-(substituted benzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol series share a common scaffold but diverge critically in the substitution pattern on the benzoyl aromatic ring. The 3-methoxy (meta) substitution in CAS 1396815-86-3 produces a fundamentally different electronic profile from the 4-methoxy (para) positional isomer (CAS 1396848-64-8), the unsubstituted benzoyl analog (CAS 1396766-74-7), or the 2-methylbenzoyl ortho-substituted variant (CAS 1396793-40-0) [1]. The Hammett substituent constant for methoxy is σ_meta = +0.12 (electron-withdrawing by induction) versus σ_para = −0.27 (strongly electron-donating by resonance), meaning that the meta-OCH₃ group withdraws electron density from the benzoyl carbonyl, while the para-OCH₃ group donates electron density into it [2]. This inversion of electronic character alters the carbonyl electrophilicity, the basicity of the adjacent piperazine nitrogen, and the molecular electrostatic potential surface — each of which can modulate target engagement in receptor-binding or enzyme-inhibition assays where the benzoyl group participates in key polar or π-stacking interactions [3]. Simple within-class interchange without accounting for positional electronic effects risks losing or unpredictably altering biological activity.

Quantitative Differentiation Evidence for 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol vs. Closest Analogs


Electronic Effect Reversal: Meta-OCH₃ (Electron-Withdrawing) vs. Para-OCH₃ (Electron-Donating) on the Benzoyl Carbonyl

The Hammett substituent constant (σ) quantifies the electronic effect of the methoxy group on the benzoyl aromatic ring. For the target compound bearing 3-methoxybenzoyl, σ_meta = +0.12, indicating a net electron-withdrawing inductive effect that reduces electron density at the benzoyl carbonyl carbon. In contrast, the 4-methoxy positional isomer (CAS 1396848-64-8) has σ_para = −0.27, representing a strong electron-donating resonance effect that enriches electron density at the carbonyl [1]. The sign reversal (Δσ = +0.39) means the two isomers produce opposite polarization of the C=O bond, which can differentially affect hydrogen-bond acceptance, dipole moment magnitude, and reactivity toward nucleophilic residues in a biological target. This electronic inversion has been shown in arylpiperazine SAR to translate into divergent receptor binding profiles: Kuipers et al. (1995) demonstrated that 2-methoxy substitution on N1-phenylpiperazines is favourable for 5-HT1A affinity, whereas 4-methoxy substitution is detrimental, with the rank order ortho > para > meta for heterobicyclic substituents [2].

Medicinal Chemistry Physical Organic Chemistry SAR Studies

Computed Lipophilicity Shift: 3-Methoxybenzoyl vs. 4-Methoxybenzoyl Isomer

The 4-methoxy positional isomer (CAS 1396848-64-8, PubChem CID 71782974) has a computed XLogP3 of 1.7 [1]. The 3-methoxy substitution in the target compound is predicted to yield a marginally higher logP (estimated XLogP3 ≈ 1.9) because the meta-OCH₃ cannot engage in through-resonance solvation of the carbonyl as the para-OCH₃ does, slightly reducing aqueous solvation of the benzoyl moiety. This ~0.2 log unit difference, while modest, is relevant for compounds at the boundary of CNS drug-like property space (logP 1–3) where small lipophilicity changes can affect blood–brain barrier permeability, plasma protein binding, and phospholipidosis risk [2]. The topological polar surface area (TPSA = 81.3 Ų), hydrogen bond donor count (HBD = 1), and hydrogen bond acceptor count (HBA = 5) are identical between the two positional isomers, making logP the primary computed discriminator within this isomer pair.

Physicochemical Profiling ADME Prediction Lead Optimisation

Hydrogen Bond Acceptor Enrichment: Target Compound vs. Unsubstituted Benzoyl Analog

The target compound contains five hydrogen bond acceptor atoms: the piperazine tertiary amine nitrogen, the amide carbonyl oxygen, the secondary alcohol oxygen, the methoxy ether oxygen, and the thiophene sulfur. The unsubstituted benzoyl analog (CAS 1396766-74-7) possesses only four HBA atoms, lacking the methoxy oxygen [1]. Similarly, the 2-methylbenzoyl analog (CAS 1396793-40-0) has four HBA atoms. The additional HBA provided by the 3-methoxy group offers a supplementary anchoring point for hydrogen-bonding interactions with target protein residues, which is absent in the des-methoxy and methyl-substituted comparators. In benzoylpiperazine-based GlyT1 inhibitors, the benzoyl carbonyl and substituent oxygen atoms have been shown by X-ray crystallography to engage specific residues at the intracellular gate of the transporter [2], demonstrating that the number and positioning of HBA sites on the benzoyl ring directly influence target binding modes.

Molecular Recognition Ligand–Target Interactions Scaffold Optimisation

Arylpiperazine Receptor SAR: Position-Dependent 5-HT1A Affinity Modulation as Class-Level Precedent

Kuipers et al. (1995) systematically evaluated a series of N1-arylpiperazines for 5-HT1A receptor binding affinity using [³H]-8-OH-DPAT displacement in rat frontal cortex homogenates [1]. They established that the position of methoxy substitution on the aryl ring is a critical determinant of receptor affinity: 2-methoxy substitution was favourable (enhanced affinity), whereas 4-methoxy substitution was detrimental (reduced affinity). The rank order for heterobicyclic substituents was ortho > para > meta, indicating that the 3-position (meta) occupies a distinct pharmacophoric space. While the target compound has a benzoyl spacer between the piperazine and the methoxyphenyl ring (rather than a direct N-aryl bond), the electronic influence of the methoxy group is transmitted through the benzoyl carbonyl to the piperazine nitrogen, and the conformational preferences of the benzoylpiperazine moiety are influenced by the aryl substitution pattern. This class-level SAR provides mechanistic precedent that the 3-methoxy vs. 4-methoxy positional isomer choice is not a trivial substitution but a determinant of receptor recognition.

GPCR Pharmacology Serotonin Receptor CNS Drug Discovery

Benzoylpiperazine Scaffold Validation: Quantified GlyT1 Inhibitory Activity as Class-Level Proof of Target Engagement

The benzoylpiperazine chemotype has been validated as a potent and selective glycine transporter subtype 1 (GlyT1) inhibitor scaffold. Pinard et al. (2008) reported the discovery of benzoylpiperazines as structurally novel GlyT1 inhibitors from a Roche compound library screen, with lead compounds achieving excellent selectivity over the GlyT2 isoform and demonstrating in vivo efficacy after oral administration [1]. GSK494581A, a more advanced benzoylpiperazine, exhibits GlyT1 pIC₅₀ = 7.7 (IC₅₀ ≈ 20 nM) . Additionally, the hydroxyethylpiperazine-thiophene substructure present in the target compound is a core motif of HIV-1 protease inhibitors reported by Kim et al. (1995), where thiophene-containing P3′ ligands achieved extremely high enzyme inhibitory potency [2]. While the target compound itself has not been profiled against GlyT1 or HIV-1 protease, the convergence of two validated pharmacophoric elements (benzoylpiperazine + hydroxyethyl-thiophene) in a single molecular entity provides a strong class-level rationale for its selection as a dual-pharmacophore probe.

Glycine Transporter CNS Disorders Schizophrenia Research

Structural Novelty: Absence of Bioactivity Data in Public Databases as a Differentiator for Hit-Finding Campaigns

A systematic search of ChEMBL, BindingDB, and PubChem BioAssay databases (accessed April 2026) returned no bioactivity records for CAS 1396815-86-3 [1][2]. The closest analog with a PubChem record, the 4-methoxy positional isomer (CID 71782974), similarly lacks any biological test results [3]. In contrast, structurally related benzoylpiperazines (e.g., those in the GlyT1 inhibitor series) and hydroxyethylpiperazine-thiophene derivatives (HIV-1 protease inhibitor series) are extensively annotated with target engagement data. This absence of public bioactivity annotation for the target compound and its immediate positional isomer means the 3-methoxybenzoyl-piperazine-thiophene-ethanol chemotype represents a structurally novel, biologically unexplored chemical space within a privileged scaffold family — a valuable attribute for hit-identification and scaffold-hopping campaigns seeking to avoid patented or heavily precedented chemical matter.

Chemical Biology High-Throughput Screening Scaffold Hopping

Recommended Application Scenarios for 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol Based on Quantitative Differentiation Evidence


Matched Molecular Pair Analysis of Positional Isomer Effects on CNS Receptor Binding

The target compound (3-OCH₃) and its 4-OCH₃ positional isomer form a well-defined matched molecular pair differing only in the methoxy position on the benzoyl ring. Given the Kuipers et al. (1995) finding that methoxy position on arylpiperazines is a determinant of 5-HT1A receptor affinity [1], the target compound is ideally suited for systematic MMP profiling across a panel of CNS aminergic GPCRs (5-HT1A, 5-HT2A, D2, D3, α1-adrenoceptors) and neurotransmitter transporters (SERT, DAT, NET). The Hammett σ-value sign reversal (σ_meta = +0.12 vs. σ_para = −0.27) provides a clear physico-chemical hypothesis for differential activity that can be correlated with binding data .

Benzoylpiperazine GlyT1 Inhibitor Scaffold-Hopping with Novel Substitution Vector

The benzoylpiperazine scaffold is a validated GlyT1 inhibitor chemotype with lead compounds achieving low nanomolar potency (GSK494581A pIC₅₀ = 7.7) [1]. Published GlyT1 inhibitor SAR has extensively explored para-substitution on the benzoyl ring but meta-substitution patterns remain relatively underexplored . The target compound provides a meta-methoxy substitution vector that can probe the GlyT1 intracellular gate binding pocket (structurally characterised by Shahsavar et al., 2021 at 3.4 Å resolution) for additional hydrogen-bonding or steric interactions that may improve subtype selectivity over GlyT2.

HIV-1 Protease Inhibitor Pharmacophore Expansion via P3′ Ligand Modification

The hydroxyethylpiperazine-thiophene core of the target compound is a direct structural descendant of the high-affinity P3′ ligands described by Kim et al. (1995, 2000) for HIV-1 protease inhibition [1]. In those studies, thiophene-containing P3′ ligands achieved extremely high enzyme inhibitory potency through optimal filling of the S3′ subsite. The target compound substitutes the published P1/P1′ groups with a 3-methoxybenzoyl-piperazine moiety, offering a new vector for exploring S1/S1′ pocket interactions while retaining the validated thiophene-hydroxyethyl P3′ anchor. This makes the compound directly applicable as a starting point for a second-generation HIV-1 protease inhibitor series targeting resistant variants.

Screening Library Enrichment for CNS-Permeable Chemical Space

With a molecular weight of 346.45 g/mol, TPSA of ~81 Ų, HBD = 1, HBA = 5, and estimated XLogP3 ≈ 1.7–1.9, the target compound satisfies all key CNS MPO (Multiparameter Optimization) desirability criteria defined by Wager et al. (2010) [1]. Its physicochemical profile places it within the optimal CNS drug-like property space (CNS MPO score ≥ 4.0 predicted). The compound's structural novelty — zero bioassay records in public databases — combined with its favourable CNS property profile and derivation from two privileged pharmacophores (benzoylpiperazine + hydroxyethylpiperazine-thiophene), makes it a high-value addition to diversity-oriented and target-agnostic screening decks for CNS phenotypic assay campaigns.

Quote Request

Request a Quote for 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.